

Spectroscopic Profile of Tert-butyl 3-ethylpiperazine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl 3-Ethylpiperazine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for **tert-butyl 3-ethylpiperazine-1-carboxylate**. This compound, often referred to as N-Boc-3-ethylpiperazine, is a key building block in medicinal chemistry and drug development. The strategic placement of the ethyl group on the piperazine ring offers a valuable point of structural diversity for library synthesis and lead optimization. This document outlines the predicted ^1H and ^{13}C NMR spectral data, a detailed experimental protocol for data acquisition, and a visualization of the molecular structure.

While specific, experimentally verified spectra for **tert-butyl 3-ethylpiperazine-1-carboxylate** are not widely available in the public domain, the data presented herein are predicted based on the analysis of structurally analogous compounds, including N-Boc-piperazine and various substituted piperazine derivatives. These predictions provide a reliable reference for the identification and characterization of this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts (δ) for **tert-butyl 3-ethylpiperazine-1-carboxylate**. These predictions are based on established chemical shift values for similar structural motifs.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8 - 4.0	m	2H	Piperazine-H4 (axial)
~3.0 - 3.2	m	2H	Piperazine-H2 (axial)
~2.7 - 2.9	m	2H	Piperazine-H5, H6
~2.5 - 2.7	m	1H	Piperazine-H3
~1.5 - 1.7	m	2H	-CH ₂ CH ₃
1.46	s	9H	-C(CH ₃) ₃
~0.9	t, J ≈ 7.5 Hz	3H	-CH ₂ CH ₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Chemical Shift (δ) ppm	Assignment
~154.7	C=O (carbamate)
~79.5	-C(CH ₃) ₃
~55.0	Piperazine-C3
~49.0	Piperazine-C5
~45.0	Piperazine-C2
~44.0	Piperazine-C6
~28.4	-C(CH ₃) ₃
~25.0	-CH ₂ CH ₃
~11.0	-CH ₂ CH ₃

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR spectra for **tert-butyl 3-ethylpiperazine-1-carboxylate**.

1. Sample Preparation

- Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Spectroscopy Acquisition[1]

- Spectrometer: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse experiment (zg30)
- Spectral Width: -2 to 12 ppm
- Acquisition Time: ~4 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 16

3. ^{13}C NMR Spectroscopy Acquisition[1]

- Spectrometer: 101 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled pulse program (zgpg30)
- Spectral Width: -10 to 220 ppm
- Acquisition Time: ~1.5 seconds
- Relaxation Delay: 5 seconds
- Number of Scans: 1024

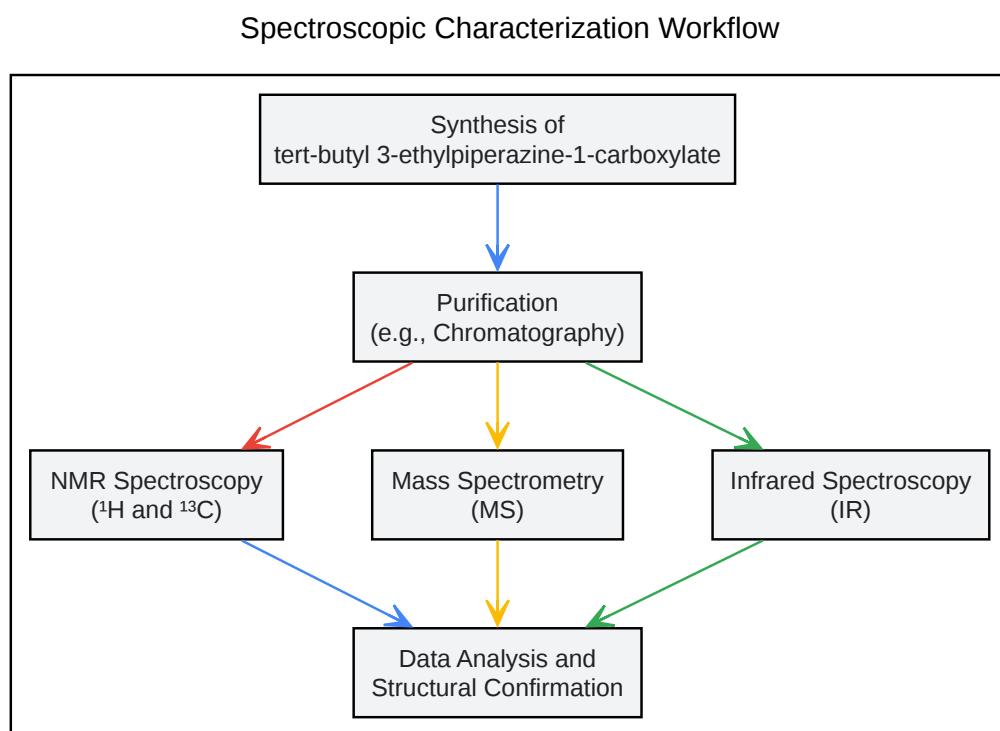
4. Data Processing

- Apply Fourier transformation to the acquired free induction decay (FID).
- Perform phase and baseline corrections.
- Reference the spectra to the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and a conceptual workflow for the characterization of **tert-butyl 3-ethylpiperazine-1-carboxylate**.

Caption: Chemical structure of **tert-butyl 3-ethylpiperazine-1-carboxylate**.



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Caption: General workflow for the synthesis and spectroscopic characterization.

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References

- 1. benchchem.com [benchchem.com]
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